ethyl 2-{2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamido}benzoate
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Description
Ethyl 2-{2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamido}benzoate is a useful research compound. Its molecular formula is C26H24N4O5 and its molecular weight is 472.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 472.17466988 g/mol and the complexity rating of the compound is 879. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-{2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamido}benzoate is a complex compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, supported by research findings and data tables.
Chemical Structure and Properties
The compound consists of several functional groups that contribute to its biological activity. The presence of the oxadiazole and dihydropyridine moieties is particularly significant, as these structures are often associated with various pharmacological effects.
Anticancer Activity
Research has indicated that derivatives of 1,2,4-oxadiazole possess significant anticancer properties. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Cell Proliferation : Studies have demonstrated that oxadiazole derivatives can inhibit the growth of several cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) by inducing apoptosis and cell cycle arrest .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 10.5 | Apoptosis induction |
HCT116 | 12.3 | Cell cycle arrest |
A549 | 15.0 | Inhibition of PI3K/mTOR pathways |
Antimicrobial Activity
The compound has shown promising results against various bacterial strains. The oxadiazole ring enhances the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Bacterial Strain | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 8 | Strong inhibition |
Escherichia coli | 16 | Moderate inhibition |
Pseudomonas aeruginosa | 32 | Weak inhibition |
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. It has been found to reduce levels of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.
Mechanistic Insights
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Histone Deacetylases (HDACs) : The compound exhibits inhibitory activity against HDACs, which play a crucial role in cancer progression and inflammation .
- Cyclooxygenases (COX) : It shows inhibitory effects on COX enzymes involved in the inflammatory response .
- Efflux Pumps : The compound may also inhibit bacterial efflux pumps, enhancing the efficacy of existing antibiotics against resistant strains .
Case Studies
Several studies have highlighted the effectiveness of this compound:
Study 1: Anticancer Efficacy
In a study published in MDPI, the compound was tested against various cancer cell lines. Results indicated a dose-dependent response with significant cytotoxicity observed at higher concentrations .
Study 2: Antimicrobial Activity
A comprehensive evaluation conducted by researchers found that the compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .
Properties
IUPAC Name |
ethyl 2-[[2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O5/c1-4-34-26(33)19-12-8-9-13-20(19)27-21(31)15-30-17(3)14-16(2)22(25(30)32)24-28-23(29-35-24)18-10-6-5-7-11-18/h5-14H,4,15H2,1-3H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAGQESBFHRKMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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